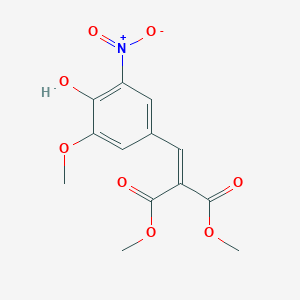
dimethyl (4-hydroxy-3-methoxy-5-nitrobenzylidene)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (4-hydroxy-3-methoxy-5-nitrobenzylidene)malonate, also known as DMM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, material science, and agriculture. DMM is a yellow crystalline solid with a molecular weight of 311.26 g/mol and a melting point of 163-165°C.
Mécanisme D'action
The mechanism of action of dimethyl (4-hydroxy-3-methoxy-5-nitrobenzylidene)malonate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cell growth and proliferation. dimethyl (4-hydroxy-3-methoxy-5-nitrobenzylidene)malonate has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, which may contribute to its anticancer properties. Additionally, dimethyl (4-hydroxy-3-methoxy-5-nitrobenzylidene)malonate has been shown to induce oxidative stress and mitochondrial dysfunction, which may also play a role in its mechanism of action.
Biochemical and Physiological Effects:
dimethyl (4-hydroxy-3-methoxy-5-nitrobenzylidene)malonate has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and mitochondrial dysfunction. dimethyl (4-hydroxy-3-methoxy-5-nitrobenzylidene)malonate has also been shown to induce oxidative stress, which can lead to cell damage and death. Additionally, dimethyl (4-hydroxy-3-methoxy-5-nitrobenzylidene)malonate has been shown to have anti-inflammatory properties, which may contribute to its potential applications in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using dimethyl (4-hydroxy-3-methoxy-5-nitrobenzylidene)malonate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, dimethyl (4-hydroxy-3-methoxy-5-nitrobenzylidene)malonate is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using dimethyl (4-hydroxy-3-methoxy-5-nitrobenzylidene)malonate in lab experiments is its potential toxicity, which can limit its applications in certain experiments.
Orientations Futures
There are several potential future directions for research on dimethyl (4-hydroxy-3-methoxy-5-nitrobenzylidene)malonate. One area of interest is the development of novel anticancer therapies based on dimethyl (4-hydroxy-3-methoxy-5-nitrobenzylidene)malonate, either alone or in combination with other drugs. Additionally, dimethyl (4-hydroxy-3-methoxy-5-nitrobenzylidene)malonate has potential applications in the development of new materials, such as sensors and catalysts. Further research is also needed to fully understand the mechanism of action of dimethyl (4-hydroxy-3-methoxy-5-nitrobenzylidene)malonate and its potential applications in other fields such as agriculture and environmental science.
In conclusion, dimethyl (4-hydroxy-3-methoxy-5-nitrobenzylidene)malonate is a synthetic compound with potential applications in various fields such as medicine, material science, and agriculture. It has been extensively studied for its anticancer properties and has been shown to have a range of biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several potential future directions for research on dimethyl (4-hydroxy-3-methoxy-5-nitrobenzylidene)malonate.
Méthodes De Synthèse
Dimethyl (4-hydroxy-3-methoxy-5-nitrobenzylidene)malonate can be synthesized by reacting 4-hydroxy-3-methoxy-5-nitrobenzaldehyde with dimethyl malonate in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, which involves the formation of a carbon-carbon double bond between the aldehyde and the malonate. The resulting product is then isolated by crystallization and recrystallization.
Applications De Recherche Scientifique
Dimethyl (4-hydroxy-3-methoxy-5-nitrobenzylidene)malonate has been extensively studied for its potential applications in cancer therapy, as it has been shown to have anticancer properties. In a study conducted by Zhang et al. (2018), dimethyl (4-hydroxy-3-methoxy-5-nitrobenzylidene)malonate was found to inhibit the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest. Another study by Zhang et al. (2019) showed that dimethyl (4-hydroxy-3-methoxy-5-nitrobenzylidene)malonate could inhibit the proliferation of human hepatocellular carcinoma cells by inducing oxidative stress and mitochondrial dysfunction.
Propriétés
IUPAC Name |
dimethyl 2-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO8/c1-20-10-6-7(5-9(11(10)15)14(18)19)4-8(12(16)21-2)13(17)22-3/h4-6,15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDFMIAEJVASQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C(C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5,7,7-tetramethyl-2-[(1-pyrrolidinylmethylene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B5860934.png)
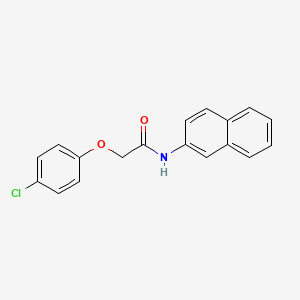
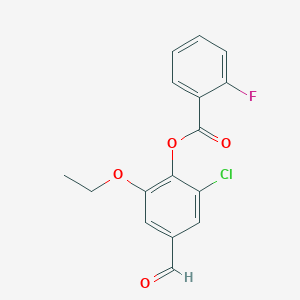
![ethyl 1-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-5-carboxylate](/img/structure/B5860955.png)

![2-ethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5860968.png)
![2-[(4-chlorobenzylidene)amino]-N-cyclohexyl-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5860972.png)
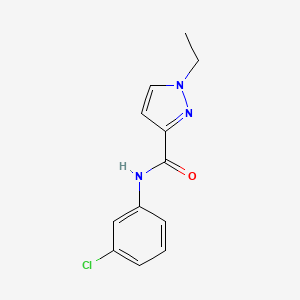

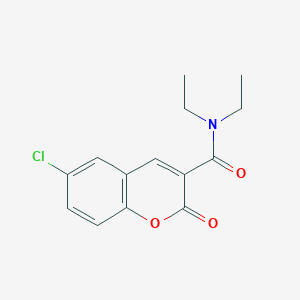
![2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5861005.png)
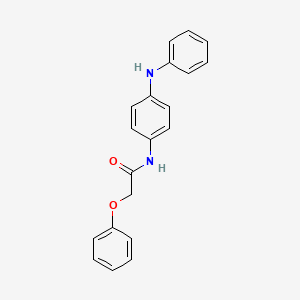
![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5861027.png)
![2-(4-methoxyphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5861046.png)